ML314
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML314 is a brain-penetrant nonpeptidic β-arrestin-biased agonist of the neurotensin receptor 1 (NTR1). It exhibits full agonist behavior against NTR1 and selectivity against neurotensin receptor 2 (NTR2) and G protein-coupled receptor 35 (GPR35). This compound is significant in the study of neurotensin receptors, which are involved in various physiological processes, including pain modulation, thermoregulation, and the regulation of dopamine pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML314 involves several key steps. One of the primary synthetic routes includes the reaction of methyl 2-amino-4,5-dimethoxybenzoate with cyclopropyl carbonitrile in the presence of hydrochloric acid in 1,4-dioxane. The resulting mixture is heated to 100°C for 15 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of high-throughput screening and medicinal chemistry optimization to enhance its pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
ML314 primarily undergoes substitution reactions due to its quinazoline scaffold. It does not significantly participate in oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions
Reagents: Cyclopropyl carbonitrile, methyl 2-amino-4,5-dimethoxybenzoate, hydrochloric acid, 1,4-dioxane.
Conditions: Heating to 100°C for extended periods (e.g., 15 hours).
Major Products
The major product formed from the synthesis of this compound is 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline .
Scientific Research Applications
ML314 has several scientific research applications:
Chemistry: Used as a tool compound to study the neurotensin receptor 1 and its biased signaling pathways.
Biology: Investigated for its role in modulating neurotensin receptor 1, which is involved in various physiological processes.
Medicine: Explored for potential therapeutic applications in treating conditions such as pain, schizophrenia, obesity, addiction, and certain cancers
Mechanism of Action
ML314 functions as a β-arrestin-biased agonist of the neurotensin receptor 1. It selectively activates β-arrestin pathways without stimulating the Gq pathway. This selective activation leads to distinct biochemical and functional consequences, potentially offering physiological advantages over traditional agonists that activate both pathways .
Comparison with Similar Compounds
Similar Compounds
SR142948A: A neurotensin receptor antagonist that blocks the effects of ML314 in a dose-dependent manner.
Uniqueness of this compound
This compound is unique due to its β-arrestin-biased agonism, which allows for selective activation of specific signaling pathways. This bias can lead to fewer side effects and improved therapeutic profiles compared to non-biased agonists .
Properties
IUPAC Name |
2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOAXMICIJCQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does ML314 interact with the neurotensin receptor 1 (NTR1), and what are the downstream effects of this interaction?
A1: this compound acts as a β-arrestin biased agonist of NTR1. [] This means that it binds to NTR1 and preferentially activates the β-arrestin signaling pathway over the traditional G protein-coupled pathway. [] Unlike traditional NTR1 agonists that induce calcium mobilization, this compound does not elicit a significant response in calcium mobilization assays. [] This suggests that its therapeutic effects are mediated through β-arrestin signaling. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided abstract does not detail specific SAR studies, it mentions that this compound was discovered through medicinal chemistry optimization following a high-throughput screening campaign. [] This implies that modifications to the structure of initial screening hits were made to enhance their potency, selectivity, or other desirable properties. Further research exploring the SAR of this compound would be valuable to understand the structural features essential for its activity and to guide the development of novel NTR1-targeting compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.